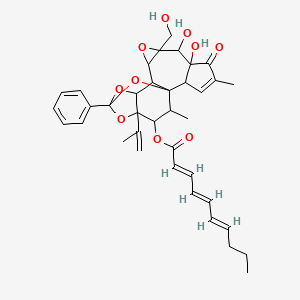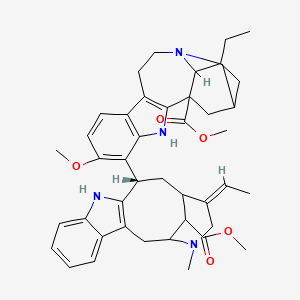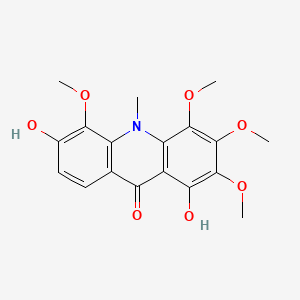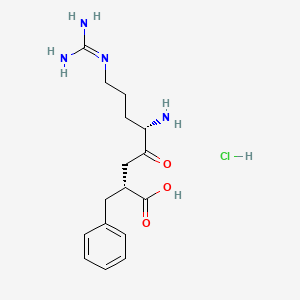![molecular formula C40H66O11 B1233116 (E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid CAS No. 84680-56-8](/img/structure/B1233116.png)
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is a naturally occurring polyether ionophore antibiotic isolated from a culture of Streptomyces species X-14931. It is formally the 19-deoxyaglycone of dianemycin and is known for its unique structure, which includes two spiroketal functions but lacks any sugar moiety . This compound demonstrates significant bioactivity against Gram-positive microorganisms, molds, and yeasts .
Métodos De Preparación
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is typically isolated through a series of extraction and purification steps from the fermentation broth of Streptomyces species X-14931. The process involves:
Fermentation: Culturing species X-14931 in a suitable medium.
Extraction: Extracting the whole fermentation broth with ethyl acetate (EtOAc).
Concentration: Concentrating the crude extract under reduced pressure to obtain an oil.
Purification: Dissolving the oil in n-hexane and performing multiple extractions with acetonitrile (CH₃CN) and methanol (CH₃OH).
Chromatography: Using silica gel chromatography with gradient elution to purify the compound.
Análisis De Reacciones Químicas
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spiroketal functions and other reactive sites allow for substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄).
Aplicaciones Científicas De Investigación
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyether ionophore structures and their reactivity.
Mecanismo De Acción
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid exerts its effects by acting as an ionophore, facilitating the transport of metal ions across cell membranes. This disrupts the ion balance within microbial cells, leading to cell death. The compound targets the cell membrane and affects ion transport pathways, making it effective against a range of microorganisms .
Comparación Con Compuestos Similares
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid is unique due to its lack of a sugar moiety, which differentiates it from other polyether ionophores like dianemycin, lenoremycin, and leuseramycin. These similar compounds contain sugar-like moieties, which influence their bioactivity and mechanism of action .
Propiedades
Número CAS |
84680-56-8 |
|---|---|
Fórmula molecular |
C40H66O11 |
Peso molecular |
722.9 g/mol |
Nombre IUPAC |
(E)-8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |
InChI |
InChI=1S/C40H66O11/c1-21(33(43)22(2)16-25(5)36(44)45)15-23(3)34-29(9)30(42)19-38(49-34)14-13-37(10,51-38)32-12-11-26(6)40(48-32)28(8)18-31(47-40)35-24(4)17-27(7)39(46,20-41)50-35/h15,22-32,34-35,41-42,46H,11-14,16-20H2,1-10H3,(H,44,45)/b21-15+ |
Clave InChI |
XWLYMVOZTUFPTC-RCCKNPSSSA-N |
SMILES |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C |
SMILES isomérico |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)/C=C(\C)/C(=O)C(C)CC(C)C(=O)O)C)O)C |
SMILES canónico |
CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)C)O)C |
Sinónimos |
antibiotic X 14931A X 14931A X-14931A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(Dimethylamino)methyl]-3-hydroxy-4-methyl-6-benzo[c][1]benzopyranone](/img/structure/B1233038.png)










